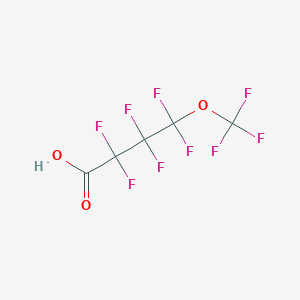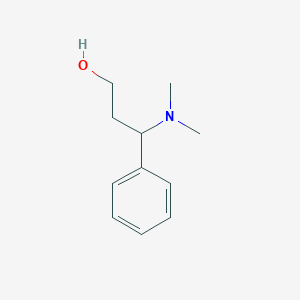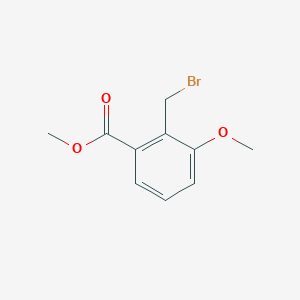
十二烷基乙基二甲基溴化铵
描述
- Synthesis of Monodisperse Gold Nanorods : Dodecylethyldimethylammonium bromide acts as a growth-directing surfactant in the synthesis of monodisperse gold nanorods .
- Emulsion Polymerization : It serves as a surfactant in the synthesis of core-shell particles, such as poly(methyl methacrylate)-poly(N-isopropylacrylamide) particles, via emulsion polymerization .
Physical And Chemical Properties Analysis
科学研究应用
十二烷基乙基二甲基溴化铵:科学研究应用
纳米技术金纳米棒合成: 十二烷基乙基二甲基溴化铵用作单分散金纳米棒合成的生长导向表面活性剂。 此应用在纳米技术领域至关重要,纳米材料尺寸和形状的精确控制对其在各种应用(如医学成像和药物递送)中的功能至关重要 .
高分子科学乳液聚合: 该化合物在通过乳液聚合合成聚甲基丙烯酸甲酯-聚(N-异丙基丙烯酰胺)核壳颗粒中用作表面活性剂。 该过程对于创建具有定制性能的先进材料以用于涂料、粘合剂和其他聚合物基产品具有重要意义 .
材料科学纳米复合材料稳定: 它参与了由还原氧化石墨烯和纳米纤维素制成的纳米复合材料的稳定,影响了电子和储能器件中的电性能和潜在应用 .
光催化有机染料降解: 十二烷基乙基二甲基溴化铵封端的氧化钨 (WO3) 纳米粒子用作光催化剂用于降解有机染料。 此应用对于环境修复和水处理技术至关重要 .
作用机制
Target of Action
Dodecylethyldimethylammonium bromide is primarily used as a surfactant . Surfactants are compounds that lower the surface tension between two liquids or between a liquid and a solid. They may act as detergents, wetting agents, emulsifiers, foaming agents, and dispersants .
Mode of Action
As a surfactant, dodecylethyldimethylammonium bromide interacts with its targets by altering the surface tension of the medium in which it is applied . This allows it to facilitate the mixing of substances that would otherwise remain separate, such as oil and water .
Biochemical Pathways
As a surfactant, it is known to influence theinteractions between molecules at the interface of different phases . This can have downstream effects on various biochemical reactions, particularly those that involve the mixing of substances in different phases .
Pharmacokinetics
As a surfactant, it is known to be soluble in water , which could influence its bioavailability and distribution.
Result of Action
The result of dodecylethyldimethylammonium bromide’s action is the alteration of surface tension and the facilitation of the mixing of substances in different phases .
Action Environment
The action of dodecylethyldimethylammonium bromide can be influenced by various environmental factors. For instance, it is known to be stable and can absorb moisture from the air . It is also biodegradable, indicating that it can be broken down by biological processes in the environment . Furthermore, it has excellent resistance to light, acid, and hard water .
生化分析
Biochemical Properties
Dodecylethyldimethylammonium bromide plays a significant role in biochemical reactions due to its surfactant properties. It interacts with various enzymes, proteins, and other biomolecules, primarily through electrostatic and hydrophobic interactions. For instance, it can act as a growth-directing surfactant in the synthesis of monodisperse gold nanorods . Additionally, it is used in the synthesis of poly(methyl methacrylate)-poly(N-isopropylacrylamide) core-shell particles via emulsion polymerization . These interactions are crucial for stabilizing and controlling the size and shape of the synthesized particles.
Cellular Effects
Dodecylethyldimethylammonium bromide affects various types of cells and cellular processes. It influences cell function by altering cell membrane integrity and permeability. This compound can disrupt cell signaling pathways, gene expression, and cellular metabolism. For example, its cationic nature allows it to interact with negatively charged cell membranes, leading to membrane destabilization and increased permeability . This can result in the leakage of cellular contents and ultimately cell death, making it an effective antimicrobial agent.
Molecular Mechanism
The molecular mechanism of dodecylethyldimethylammonium bromide involves its interaction with biomolecules at the molecular level. It binds to cell membranes through electrostatic interactions with negatively charged phospholipids and hydrophobic interactions with membrane lipids . This binding disrupts the membrane structure, leading to increased permeability and cell lysis. Additionally, dodecylethyldimethylammonium bromide can inhibit or activate enzymes by altering their conformation or by competing with natural substrates for binding sites.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of dodecylethyldimethylammonium bromide can change over time. The compound is relatively stable under standard storage conditions, but it can degrade under extreme conditions such as high temperatures or strong oxidizing agents . Long-term exposure to dodecylethyldimethylammonium bromide in in vitro or in vivo studies has shown that it can have lasting effects on cellular function, including persistent changes in membrane integrity and enzyme activity.
Dosage Effects in Animal Models
The effects of dodecylethyldimethylammonium bromide vary with different dosages in animal models. At low doses, it may exhibit minimal toxicity and primarily act as a surfactant or antimicrobial agent. At higher doses, it can cause significant toxic effects, including irritation of the respiratory system, skin, and eyes . In animal studies, threshold effects have been observed, where a certain concentration of the compound is required to elicit a noticeable biological response.
Metabolic Pathways
Dodecylethyldimethylammonium bromide is involved in various metabolic pathways, primarily related to its role as a surfactant. It interacts with enzymes and cofactors involved in lipid metabolism and membrane synthesis . The compound can affect metabolic flux by altering the availability of substrates and intermediates in these pathways. Additionally, it can influence metabolite levels by disrupting membrane integrity and causing leakage of cellular contents.
Transport and Distribution
Within cells and tissues, dodecylethyldimethylammonium bromide is transported and distributed based on its physicochemical properties. It can interact with transporters and binding proteins that facilitate its movement across cell membranes . The compound’s cationic nature allows it to accumulate in negatively charged cellular compartments, such as lysosomes and mitochondria. This localization can affect its activity and function within the cell.
Subcellular Localization
Dodecylethyldimethylammonium bromide exhibits specific subcellular localization due to its chemical properties. It can be directed to particular compartments or organelles through targeting signals or post-translational modifications . For example, its interaction with membrane lipids can lead to its accumulation in the plasma membrane or intracellular membranes. This localization is crucial for its function as a surfactant and antimicrobial agent.
属性
IUPAC Name |
dodecyl-ethyl-dimethylazanium;bromide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H36N.BrH/c1-5-7-8-9-10-11-12-13-14-15-16-17(3,4)6-2;/h5-16H2,1-4H3;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFGSPQDSOUPWGY-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC.[Br-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H36BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80897379 | |
| Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.37 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
68207-00-1 | |
| Record name | Dodecylethyldimethylammonium bromide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=68207-00-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Dimethyldodecylethylammonium bromide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068207001 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | N-Ethyl-N,N-dimethyl-N-dodecylammonium bromide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80897379 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dodecylethyldimethylammonium bromide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.062.935 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | DIMETHYLDODECYLETHYLAMMONIUM BROMIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B2YOU5667H | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。






![1,2-dimethyl-3H-benzo[e]indole](/img/structure/B1353861.png)








![6-Methylthieno[2,3-b]pyridin-4-amine](/img/structure/B1353876.png)
